molecular formula C20H30O3 B1360751 Ethyl 6-(4-hexylphenyl)-6-oxohexanoate CAS No. 898757-30-7

Ethyl 6-(4-hexylphenyl)-6-oxohexanoate

Cat. No. B1360751
M. Wt: 318.4 g/mol
InChI Key: BXJNWKJGMADWIW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical form of the similar compound “Ethyl 4-(4-hexylphenyl)-4-oxobutyrate” is a light yellow oil . Other physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Enantioselective Reductions

A study by Gopalan and Jacobs (1990) examined the enantioselective reductions of alkyl 6-chloro-3-oxohexanoates, closely related to Ethyl 6-(4-hexylphenyl)-6-oxohexanoate, using baker's yeast. They found that the nature of the ester alkoxy substituent significantly influenced the enantioselectivity of these reductions (Gopalan & Jacobs, 1990).

Catalysis in Organic Synthesis

Robertson et al. (2001) explored the use of rhodium complexes for reactions involving ethene and CO in methanol. They reported products like methyl 4-oxohexanoate, indicating potential applications in complex organic synthesis (Robertson et al., 2001).

Molecular Structure Studies

Kaur et al. (2012) conducted crystal and molecular structure studies on compounds similar to Ethyl 6-(4-hexylphenyl)-6-oxohexanoate. They found that these molecules, particularly chalcone derivatives, are significant in conjugated addition reactions and exhibit diverse biological activities (Kaur et al., 2012).

Pharmaceutical Applications

Tararov, König, and Börner (2006) discussed the synthesis of Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a precursor for statins, highlighting the pharmaceutical applications of compounds structurally related to Ethyl 6-(4-hexylphenyl)-6-oxohexanoate (Tararov et al., 2006).

Advanced Organic Synthesis Techniques

Kurihara et al. (1981) demonstrated alkylation of active methylene compounds, which could be relevant to the synthesis and modification of Ethyl 6-(4-hexylphenyl)-6-oxohexanoate and related compounds (Kurihara et al., 1981).

properties

IUPAC Name

ethyl 6-(4-hexylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-3-5-6-7-10-17-13-15-18(16-14-17)19(21)11-8-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJNWKJGMADWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645773
Record name Ethyl 6-(4-hexylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-hexylphenyl)-6-oxohexanoate

CAS RN

898757-30-7
Record name Ethyl 4-hexyl-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4-hexylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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